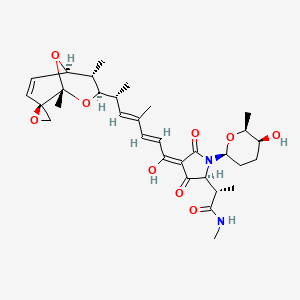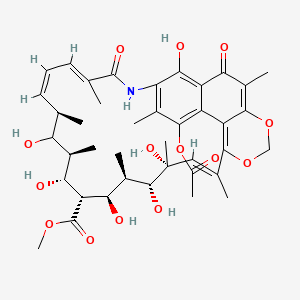
T-1840383
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
T-1840383 is a novel inhibitor of HGF-induced c-Met phosphorylation and VEGF-induced VEGFR-2 phosphorylation in cancer epithelial cells and vascular endothelial cells.
Aplicaciones Científicas De Investigación
Synthetic Biology and Gene Circuit Engineering
Recent advances in DNA manipulation and gene circuit engineering have enhanced the ability to program and probe mammalian cell behavior, leading to innovative tools in synthetic biology and potential therapeutic applications. This includes control over gene expression and the rebuilding of complex biological circuits, such as T cell receptor signaling, to deepen our understanding of network motifs and signaling pathways (Lienert et al., 2014).
COmposable Mammalian Elements of Transcription (COMET)
The COMET toolkit represents a significant development in engineering mammalian cells for sophisticated genetic programs. It provides an array of transcription factors and promoters for designing and tuning gene expression, offering a novel approach to customize genetic programs in mammalian cells (Donahue et al., 2019).
Novel Inhibitor of c-Met and VEGF Receptor Tyrosine Kinases
T-1840383, a small-molecule kinase inhibitor, targets both c-Met and VEGFRs. It inhibits HGF-induced c-Met phosphorylation and VEGF-induced VEGFR-2 phosphorylation, leading to the suppression of cell proliferation and angiogenesis. This dual inhibition mechanism suggests its potential as a therapeutic agent for a variety of human cancers (Awazu et al., 2013).
Terahertz Wave Imaging in Biotechnology
Terahertz (THz) science, crucial for imaging and medical diagnosis, shows great promise for transformational advances in imaging and interdisciplinary fields. This research area, still in its infancy, faces challenges in T-ray imaging, but offers opportunities for scientific discovery (Zhang, 2002).
Theory-Guided Data Science in Scientific Discovery
Theory-guided data science (TGDS) integrates scientific knowledge to enhance data science models' effectiveness in scientific problems. This emerging paradigm aims to introduce scientific consistency for learning generalizable models and advancing scientific understanding by discovering novel domain insights (Karpatne et al., 2016).
Continuum of Translation Research in Genomic Medicine
The continuum of translation research in genomic medicine involves phases T1 to T4, focusing on moving basic genome-based discoveries into health applications. This encompasses developing evidence-based guidelines and assessing the real-world health outcomes of genomic applications in practice (Khoury et al., 2007).
Luminescent Probes and Sensors for Temperature
This research area focuses on the design and application formats of luminescent probes and sensors for temperature measurement. It discusses the significance of optical probes for temperature sensing and their T-dependent spectra (Wang et al., 2013).
Terrestrial Laser Scanning in Earth Science Research
Terrestrial laser scanning (TLS) has significantly impacted Earth sciences, enhancing the spatial and temporal resolution of data in fields like geology, seismology, and glaciology. This technology has become a crucial tool in various Earth science research areas (Telling et al., 2017).
Translational Epidemiology in Scientific Discovery
The role of epidemiology in translational research (TR) has grown, translating scientific discoveries into population health impact. Epidemiology helps evaluate the efficacy of applications, assess barriers for uptake, and assess the impact on population health outcomes (Khoury et al., 2010).
Propiedades
Número CAS |
1195779-24-8 |
|---|---|
Nombre del producto |
T-1840383 |
Fórmula molecular |
C30H25ClFN5O4 |
Peso molecular |
574.0094 |
Nombre IUPAC |
N-[4-({2-[(Cyclopropylcarbonyl)amino]imidazo[1,2-a]pyridin-6-yl}oxy)-3-fluorophenyl]-6-methyl-2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxamide hydrochloride |
InChI |
InChI=1S/C30H24FN5O4.ClH/c1-18-7-12-23(30(39)36(18)21-5-3-2-4-6-21)29(38)32-20-10-13-25(24(31)15-20)40-22-11-14-27-33-26(17-35(27)16-22)34-28(37)19-8-9-19;/h2-7,10-17,19H,8-9H2,1H3,(H,32,38)(H,34,37);1H |
Clave InChI |
OJYDTTFFDHJUIB-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC=C(C)N(C2=CC=CC=C2)C1=O)NC3=CC=C(OC4=CN5C(C=C4)=NC(NC(C6CC6)=O)=C5)C(F)=C3.[H]Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
T-1840383, T 1840383, T1840383 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,5S,8S,11S,15E,20S)-20-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-8-(4-aminobutyl)-N-[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-2,11,20-trimethyl-5-(2-methylpropyl)-3,6,9,21-tetraoxo-1,4,7,10-tetrazacyclohenicos-15-ene-11-carboxamide](/img/structure/B611025.png)




![(4E)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-(3-phenoxyphenyl)-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B611031.png)

![(4E)-5-[3-(benzyloxy)phenyl]-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B611033.png)

